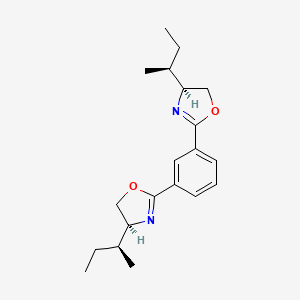

1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene

Beschreibung

This compound is a chiral bis-oxazoline ligand with a benzene core substituted at the 1,3-positions by oxazoline rings bearing (S)-sec-butyl groups. Its molecular formula is C₆H₄[(C(S)-sec-butyl)C₂H₂NO]₂ (C₂₀H₂₈N₂O₂), molecular weight 352.45 g/mol, and CAS number 131380-86-4 . It is typically used in asymmetric catalysis due to its stereochemical rigidity and tunable steric/electronic properties.

Eigenschaften

IUPAC Name |

(4S)-4-[(2S)-butan-2-yl]-2-[3-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c1-5-13(3)17-11-23-19(21-17)15-8-7-9-16(10-15)20-22-18(12-24-20)14(4)6-2/h7-10,13-14,17-18H,5-6,11-12H2,1-4H3/t13-,14-,17+,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPUGMDGPIPICI-LBTBCDHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@H](CO3)[C@@H](C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:

Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives. The reaction is usually carried out under dehydrating conditions, often using reagents like thionyl chloride or phosphorus trichloride.

Substitution on Benzene Ring: The oxazoline rings are then introduced onto the benzene ring through nucleophilic substitution reactions. This step may involve the use of a suitable base to deprotonate the oxazoline, making it a good nucleophile for the substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazolone derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amino alcohol derivatives.

Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bases like sodium hydride, potassium tert-butoxide.

Major Products

Oxidation: Oxazolone derivatives.

Reduction: Amino alcohol derivatives.

Substitution: Various substituted oxazoline derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:

Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.

Materials Science: It can be incorporated into polymers to enhance their mechanical properties and thermal stability.

Pharmaceuticals: The compound’s chiral nature makes it a potential candidate for drug development, particularly in the synthesis of enantiomerically pure pharmaceuticals.

Biological Studies: It can be used as a probe in studying enzyme mechanisms and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene largely depends on its application:

Catalysis: As a ligand, it coordinates with metal centers, facilitating various catalytic cycles. The chiral environment provided by the oxazoline rings induces enantioselectivity in the catalytic reactions.

Materials Science: The compound’s incorporation into polymers enhances intermolecular interactions, leading to improved material properties.

Pharmaceuticals: The compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the activity of enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Substituent Variations

The table below summarizes key structural analogs and their properties:

Key Research Findings

Steric and Electronic Effects

- sec-Butyl vs. tert-Butyl : The target compound’s (S)-sec-butyl substituents provide intermediate steric bulk compared to tert-butyl analogs (e.g., in and ). This balance enhances enantioselectivity in reactions requiring moderate steric hindrance, such as fluorinations or cyclopropanations .

- sec-Butyl vs. Isopropyl : The (S)-isopropyl analog () has reduced steric bulk, leading to faster reaction kinetics but lower stereochemical control in asymmetric catalysis .

Backbone Flexibility and Rigidity

- Benzene vs. Binaphthalene : The binaphthalene-based ligand () exhibits greater rigidity, improving enantioselectivity in Pd-catalyzed cross-couplings but reducing solubility in polar solvents .

- Benzene vs. Pyridine : The pyridine analog () introduces nitrogen lone pairs, altering electronic properties and enhancing coordination with transition metals like Pd or Cu .

Stability and Handling Considerations

Biologische Aktivität

1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound notable for its unique chiral oxazoline rings. These rings create a distinct stereochemical environment that is significant in various biological and chemical applications. This compound is characterized by its molecular formula and a molecular weight of approximately 328.45 g/mol .

The biological activity of 1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene largely depends on its chiral nature and the interactions facilitated by its oxazoline groups. The compound can act as a ligand in asymmetric catalysis, influencing the synthesis of chiral pharmaceutical compounds. Its mechanism of action includes:

- Coordination with Metal Centers : The oxazoline rings can coordinate with metal ions, enhancing catalytic activity.

- Interactions with Biological Targets : The compound can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, potentially modulating their activity .

Catalytic Applications

Research has demonstrated that 1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene serves as an effective ligand in various catalytic processes. Studies indicate that it can facilitate the formation of enantiomerically pure compounds through asymmetric catalysis .

Biological Studies

The compound has been utilized in biological studies to investigate enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with target proteins makes it a valuable tool in biochemical research .

Case Studies

- Asymmetric Catalysis : A study highlighted the use of 1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene in the synthesis of chiral alcohols from aldehydes. The results showed high enantioselectivity, confirming the compound's potential in drug synthesis .

- Enzyme Interaction : Another investigation focused on the interaction between this compound and a specific enzyme involved in metabolic pathways. The findings indicated that the compound could inhibit enzyme activity through competitive binding .

Comparative Analysis

To better understand the unique properties of 1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene, it is useful to compare it with similar compounds.

| Compound Name | Structure | Key Features |

|---|---|---|

| 1,3-Bis(benzimidazol-2-yl)benzene | Structure | Contains nitrogen heterocycles; used in supramolecular chemistry |

| Benzene-1,3,5-tricarboxamides | Structure | Known for applications in materials science; lacks chiral centers |

Uniqueness

The primary distinction of 1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene lies in its chiral oxazoline rings which enable it to induce enantioselectivity in reactions—an essential feature for synthesizing pharmaceuticals with desired biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene with high enantiomeric purity?

- Methodology :

- Step 1 : Synthesize chiral (S)-sec-butyl-substituted β-amino alcohol precursors via asymmetric reduction of ketones or enzymatic resolution .

- Step 2 : Cyclize the amino alcohol with a nitrile derivative (e.g., benzaldehyde derivatives) under acidic reflux conditions (e.g., glacial acetic acid in ethanol) to form the oxazoline rings .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm enantiopurity using chiral HPLC (e.g., Chiralpak AD-H column) .

- Critical Considerations :

- Steric hindrance from the sec-butyl group may slow cyclization; optimize reaction time and temperature (e.g., 80°C for 12–24 hours) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry of this compound?

- Techniques :

- NMR : Use - and -NMR to resolve diastereotopic protons and confirm substituent positions. NOESY can clarify spatial proximity of sec-butyl groups .

- X-ray Crystallography : Resolve absolute configuration (e.g., Cu-Kα radiation, 100 K) as demonstrated for structurally analogous dihydrooxazoles .

- Polarimetry : Measure specific rotation () and compare with literature values for chiral oxazolines .

- Data Interpretation :

- Match observed coupling constants () in NMR with expected values for (S,S) diastereomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data when using this compound as a chiral ligand in asymmetric catalysis?

- Troubleshooting Steps :

- Variable Analysis : Test catalyst loading (1–10 mol%), solvent polarity (toluene vs. THF), and temperature (−20°C to 60°C) to identify optimal conditions .

- Impurity Check : Analyze ligand purity via -NMR (if fluorinated analogs exist) or mass spectrometry to rule out trace contaminants .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare transition-state energies for competing stereochemical pathways .

- Case Study :

- A study reported 85% ee in asymmetric aldol reactions with Zn(OTf), while another observed 60% ee with Cu(OTf). This discrepancy may arise from metal-specific coordination geometries .

Q. What methodologies are recommended for studying the mechanistic role of this ligand in transition-metal-catalyzed reactions?

- Experimental Approaches :

- Kinetic Profiling : Monitor reaction progress via in situ IR or -NMR (for phosphine-containing systems) to identify rate-determining steps .

- X-ray Absorption Spectroscopy (XAS) : Investigate metal-ligand coordination modes (e.g., EXAFS for bond distances) .

- Isotope Labeling : Use - or -labeled substrates to track stereochemical transfer .

- Example :

- In Pd-catalyzed allylic alkylation, the ligand’s oxazoline rings may stabilize square-planar intermediates, enhancing enantioselectivity .

Q. How can researchers address challenges in isolating diastereomers during synthesis?

- Strategies :

- Chromatographic Optimization : Use reverse-phase HPLC (C18 column, acetonitrile/water) for challenging separations .

- Crystallization Screening : Test solvent pairs (e.g., hexane/dichloromethane) to exploit differential solubility of diastereomers .

- Case Study :

- A 2024 study achieved >99% diastereomeric excess by recrystallizing the crude product from ethanol at −20°C .

Safety and Handling

- Storage : Store under nitrogen at −20°C to prevent oxidation of the oxazoline rings .

- Hazards : Potential irritant (wear gloves, goggles); no acute toxicity reported, but handle in a fume hood .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.